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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B10788041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of the slowly

activating delayed rectifier potassium current (IKs), JNJ-31020303 (JNJ 303) and HMR 1556.

The IKs current, encoded by the KCNQ1/KCNE1 gene complex, plays a crucial role in the

repolarization of the cardiac action potential. Its inhibition is a key area of research in the

development of antiarrhythmic drugs. This document synthesizes available experimental data

to compare the potency, selectivity, and electrophysiological effects of these two compounds.

Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for JNJ 303 and HMR 1556

based on published in vitro studies.
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Compound Target IC50
Species/Cell

Type
Reference

JNJ-31020303 IKs 64 nM Not Specified [1][2]

HMR 1556 IKs 10.5 nM

Canine

Ventricular

Myocytes

[3][4]

IKs 34 nM

Guinea Pig

Ventricular

Myocytes

[3][5]

IKs (hminK) 120 nM
Xenopus

Oocytes
[5]

IKs 6.8 nM
Guinea Pig Atrial

Myocytes

Table 1: Potency of JNJ 303 and HMR 1556 on IKs Current
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Compound
Off-Target Ion

Channel

IC50 / %

Inhibition

Species/Cell

Type
Reference

JNJ-31020303 IKr 12.6 µM Not Specified [2]

INa 3.3 µM Not Specified [2]

ICa >10 µM Not Specified [2]

Ito 11.1 µM Not Specified [2]

HMR 1556 IKr 12.6 µM

Canine

Ventricular

Myocytes

[4]

IK1 No effect

Canine

Ventricular

Myocytes

[4]

Ito 33.9 µM

Canine

Ventricular

Myocytes

[4]

L-type Ca2+ 27.5 µM

Canine

Ventricular

Myocytes

[4]

IKr, IK1
Slightly blocked

at 10 µM

Guinea Pig

Ventricular

Myocytes

[5]

Ito, Isus

25% and 36%

inhibition at 10

µM

Rat Ventricular

Myocytes
[5]

L-type Ca2+
31% inhibition at

10 µM

Guinea Pig

Cardiomyocytes
[5]

hERG, Kv1.5,

Kv1.3, Kir2.1,

HCN2

Little to no block

at 10 µM

Xenopus

Oocytes
[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3419912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3419912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3419912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3419912/
https://pubmed.ncbi.nlm.nih.gov/26807031/
https://pubmed.ncbi.nlm.nih.gov/26807031/
https://pubmed.ncbi.nlm.nih.gov/26807031/
https://pubmed.ncbi.nlm.nih.gov/26807031/
https://www.researchgate.net/publication/24217337_1-Aryl-34-dihydroisoquinoline_inhibitors_of_JNK3
https://www.researchgate.net/publication/24217337_1-Aryl-34-dihydroisoquinoline_inhibitors_of_JNK3
https://www.researchgate.net/publication/24217337_1-Aryl-34-dihydroisoquinoline_inhibitors_of_JNK3
https://www.researchgate.net/publication/24217337_1-Aryl-34-dihydroisoquinoline_inhibitors_of_JNK3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Selectivity Profile of JNJ 303 and HMR 1556 against Other Cardiac Ion Currents

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are representative protocols for the electrophysiological assessment of IKs

inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for IKs
Measurement in Canine Ventricular Myocytes (based on
studies with HMR 1556)
1. Cell Isolation:

Left ventricular mid-myocardial tissue is obtained from healthy adult mongrel dogs.

Single ventricular myocytes are isolated using enzymatic digestion with collagenase.

2. Electrophysiological Recording:

The whole-cell patch-clamp technique is employed to record membrane currents.

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution.

Cells are superfused with an extracellular (Tyrode) solution.

3. Solutions:

Pipette Solution (Intracellular): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5

EGTA, 5 MgATP, and 0.1 Na-GTP, adjusted to pH 7.2 with KOH.

Tyrode Solution (Extracellular): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES,

and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate IKs, other currents are blocked

pharmacologically (e.g., nifedipine for ICa,L and E-4031 for IKr).

4. Voltage-Clamp Protocol for IKs:

A holding potential of -40 mV is maintained.
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Depolarizing voltage steps are applied for 2 seconds to a test potential of +60 mV to activate

IKs.

The membrane is then repolarized to -40 mV to record the IKs tail current.

This protocol is repeated at a frequency of 0.1 Hz.

5. Data Analysis:

The amplitude of the IKs tail current is measured.

Concentration-response curves are generated by plotting the percentage of current inhibition

against the logarithm of the inhibitor concentration.

The IC50 value is determined by fitting the data to a Hill equation.

Note on JNJ 303 Protocol:Detailed experimental protocols for the electrophysiological

characterization of JNJ 303 were not as readily available in the public domain as those for

HMR 1556. The provided data for JNJ 303 are based on vendor datasheets and publications

that do not specify the complete experimental conditions.

Mandatory Visualization
Signaling Pathway: Cardiac Ventricular Action Potential
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Phases of Ventricular Action Potential

Governing Ion Currents

Phase 4 Phase 0

IK1 (inward)
Maintains resting potential

Phase 1

INa (inward)
Rapid depolarization

Phase 2

Ito (outward)
Initial repolarization

Phase 3

ICa,L (inward)Plateau phase

IKr (outward)Repolarization

IKs (outward) Target of JNJ 303 & HMR 1556Repolarization

Click to download full resolution via product page

Caption: Role of IKs in the cardiac action potential.

Experimental Workflow: Whole-Cell Patch-Clamp
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Caption: Workflow for IKs inhibitor characterization.
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In summary, both JNJ 303 and HMR 1556 are potent IKs inhibitors. Based on the available

data, HMR 1556 appears to be more potent, with IC50 values in the low nanomolar range in

native cardiac myocytes. Both compounds exhibit good selectivity over other key cardiac ion

channels at concentrations effective for IKs inhibition. A definitive direct comparison would

require head-to-head studies under identical experimental conditions. The provided

experimental protocol for HMR 1556 offers a robust framework for such comparative studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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